N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that incorporates both benzofuran and oxadiazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, making it a candidate for drug development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes . These interactions contribute to the compound’s anti-tumor and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, exhibit similar biological activities.
Oxadiazole derivatives: Compounds like 1,3,4-oxadiazole-2-thiol have comparable pharmacological properties.
Uniqueness
The dual presence of these rings allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7(16)13-12-15-14-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEYUZLZZGQMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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